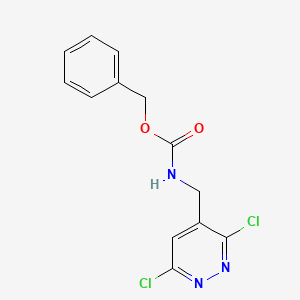

Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate

Description

Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate is a synthetic carbamate derivative featuring a dichloropyridazine core linked to a benzyl carbamate group. Carbamates are widely explored in medicinal chemistry due to their stability, bioavailability, and enzyme-inhibitory properties .

Properties

CAS No. |

631914-69-7 |

|---|---|

Molecular Formula |

C13H11Cl2N3O2 |

Molecular Weight |

312.15 g/mol |

IUPAC Name |

benzyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate |

InChI |

InChI=1S/C13H11Cl2N3O2/c14-11-6-10(12(15)18-17-11)7-16-13(19)20-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,16,19) |

InChI Key |

JERNOWDJNHADOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=NN=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Structural and Reactivity Considerations

The target compound features a 3,6-dichloropyridazine scaffold substituted at the 4-position with a methylcarbamate group protected by a benzyl moiety. Key challenges include:

- Regioselectivity : Ensuring substitutions occur at the 3- and 6-positions of the pyridazine ring.

- Carbamate Stability : Avoiding premature deprotection under acidic or basic conditions.

- Byproduct Mitigation : Minimizing imine or urea formation during amine-carbamate coupling.

The electron-withdrawing chlorine atoms on the pyridazine ring enhance electrophilicity at the 4-position, facilitating nucleophilic substitutions or alkylation reactions.

Synthetic Pathways

Pyridazine Core Functionalization

The 3,6-dichloropyridazin-4(5H)-one (12 ) serves as a common precursor. Chlorination at the 3- and 6-positions is typically achieved via phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Subsequent reduction or alkylation introduces the methyl group:

Method A: Direct Chloromethylation

- Chlorination : Treat 4-hydroxypyridazin-3(2H)-one with POCl₃ to yield 3,4,6-trichloropyridazine.

- Selective Hydrolysis : Hydrolyze the 4-chloro group to hydroxyl using aqueous NaOH.

- Methylation : React with chloromethyl benzylcarbamate in the presence of K₂CO₃ to install the methylcarbamate.

Method B: Reductive Amination

Carbamate Installation

Carbamate formation employs two primary strategies:

Activated Carbonate Approach

Benzotriazole-based carbonates (e.g., BTBC) react with primary amines to form carbamates under mild conditions:

- Reagent Preparation : Synthesize BTBC from 6-trifluoromethyl-1-hydroxybenzotriazole and trichloromethyl chloroformate.

- Coupling : Treat the pyridazine-methylamine with BTBC and 4-dimethylaminopyridine (DMAP) in acetonitrile (25°C, 12 h).

Example Conditions

| Reagent | Solvent | Temperature | Yield | |

|---|---|---|---|---|

| BTBC (1.2 eq) | Acetonitrile | 25°C | 85% |

Direct Chloroformate Coupling

Benzyl chloroformate (CbzCl) reacts with amines in the presence of a base:

- Base Selection : Et₃N or DMAP ensures efficient deprotonation of the amine.

- Solvent Optimization : DCM or THF minimizes side reactions.

Reaction Profile

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Activated Carbonate | Mild conditions, high selectivity | Multi-step reagent synthesis | 75–85% |

| Direct CbzCl Coupling | Rapid, scalable | Sensitive to moisture | 70–92% |

| Reductive Amination | Avoids harsh chlorinating agents | Requires amine intermediate isolation | 65–80% |

Key Observations :

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing transition states. Non-polar solvents (toluene) reduce hydrolysis but slow kinetics.

Temperature Modulation

Analytical Characterization

Critical data for validating synthesis:

- ¹H NMR : δ 5.12 (s, 2H, CH₂), 7.28–7.38 (m, 5H, Ar-H).

- LC-MS : [M+H]⁺ = 316.1 (C₁₃H₁₁Cl₂N₃O₂).

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The dichloropyridazine ring can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions are carried out in polar solvents such as ethanol or dimethyl sulfoxide at room temperature or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Compounds :

- 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamates (Entries 6a–6e)

- Substituents : Chloro, nitro, methoxy, hydroxy, ethoxy, and thio groups.

- Synthesis : Ultrasound-assisted methods reduced reaction times from 6–8 hours (conventional) to 2–2.2 hours, improving yields by 10–18% (Table 1).

- Key Data :

| Compound | Conventional Yield (%) | Ultrasound Yield (%) |

|---|---|---|

| 6a | 70 | 88 |

| 6b | 65 | 82 |

| 6c | 72 | 80 |

| 6d | 70 | 79 |

| 6e | 71 | 80 |

Table 1: Reaction optimization for substituted carbamates .

Ultrasound methods, effective for azetidinone derivatives, could be explored for similar efficiency gains.

Key Compounds :

- Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (23) and Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (28)

- Activity : Compound 28 showed IC50 values comparable to galanthamine (a cholinesterase inhibitor), with high selectivity for AChE/BChE.

- Structural Insight : The 3-chlorophenyl group in Compound 28 enhances selectivity, suggesting halogenation’s role in bioactivity.

Comparison : The dichloropyridazine group in the target compound may similarly influence enzyme binding, though specific inhibitory data are unavailable. Chlorine atoms in pyridazine could mimic the electronic effects seen in Compound 28’s 3-chlorophenyl group.

Structural Complexity and Functional Groups

Key Compounds :

- Molecular Weight: 404.405; Formula: C21H17FN6O2.

- Benzyl N-(4-pyridyl)carbamate

- Crystallography : Exhibits N–H⋯N hydrogen bonding and C–O⋯O–C interactions (O⋯O = 3.06 Å), critical for crystal packing and stability.

Fluorine in analogs improves bioavailability, but chlorine’s larger size may alter pharmacokinetics.

Key Compounds :

- Boronate-containing carbamates (e.g., Benzyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate) Use: Boronates serve as intermediates in Suzuki-Miyaura cross-couplings. Similarity Scores: Structural analogs with similarity indices 0.95–0.99 highlight minor substituent variations.

Comparison : The absence of a boronate group in the target compound limits its utility as a coupling partner but emphasizes its role as a final product. Dichloropyridazine may instead act as a directing group in metal-catalyzed reactions.

Biological Activity

Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine core with dichloro substitutions and a carbamate functional group. Its molecular formula is CHClNO\ and it has a molecular weight of approximately 278.14 g/mol. The presence of the carbamate moiety suggests potential interactions with biological targets, particularly enzymes.

The biological activity of carbamates, including this compound, often involves the inhibition of enzymes such as acetylcholinesterase (AChE). Carbamates can form covalent bonds with the active site serine residue of AChE, leading to prolonged neurotransmitter action at cholinergic synapses. This mechanism can result in various physiological effects, including increased neurotransmission and potential toxicity at higher concentrations .

Antimicrobial Activity

Research indicates that derivatives of carbamates exhibit promising antimicrobial properties. For example, studies on related compounds have shown inhibitory activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties . The minimum inhibitory concentration (MIC) for related compounds was found to range from 0.625 to 6.25 μg/mL against multidrug-resistant strains.

Enzyme Inhibition

The inhibitory effects on AChE are particularly noteworthy. Preliminary studies suggest that this compound may exhibit significant AChE inhibition, which could be quantified through IC50 values in future experiments. Such activity is critical for developing treatments for conditions like Alzheimer's disease .

Case Study 1: Inhibition of AChE

A study investigating novel benzene-based carbamates found that certain derivatives exhibited strong inhibitory activity against AChE with IC50 values comparable to established inhibitors like galanthamine . While specific data on this compound is lacking, its structural similarities suggest it may yield similar results.

Case Study 2: Antitubercular Activity

In a related study focusing on phenolic carbamates, compounds were synthesized that demonstrated significant antitubercular activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. The promising results from these derivatives indicate a potential pathway for exploring the biological activity of this compound in combating bacterial infections .

Q & A

Q. What synthetic routes are recommended for preparing Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves reacting 3,6-dichloropyridazine-4-methanol with benzyl chloroformate in the presence of a base (e.g., triethylamine or NaOH) to form the carbamate linkage. Key steps include:

- Base selection : Triethylamine is preferred for its ability to neutralize HCl byproducts efficiently .

- Solvent optimization : Anhydrous dichloromethane or THF minimizes side reactions .

- Temperature control : Maintain 0–5°C during reagent mixing to prevent undesired side products .

Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR verify the benzyl group (δ 5.1–5.3 ppm for CH) and pyridazine ring protons (δ 7.5–8.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~330.0 for CHClNO) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon) in airtight containers at –20°C to prevent hydrolysis of the carbamate group. Desiccants (e.g., silica gel) are critical to avoid moisture-induced degradation .

Q. How can researchers assess the compound’s potential biological activity in preliminary studies?

- Enzyme inhibition assays : Test against pyridazine-sensitive enzymes (e.g., dihydroorotate dehydrogenase) using spectrophotometric methods .

- Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., GABA) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Use software like AutoDock to predict interactions with target proteins (e.g., kinases or ion channels). Focus on optimizing the pyridazine ring’s orientation for hydrogen bonding .

- QSAR studies : Correlate substituent effects (e.g., chloro vs. fluoro groups) with activity data to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across studies?

Q. How can reaction scalability be improved without compromising yield or purity?

Q. What structural modifications could mitigate toxicity while retaining target affinity?

- Carbamate group replacement : Substitute with urea or amide moieties to reduce metabolic instability .

- Pyridazine ring functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate reactivity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.